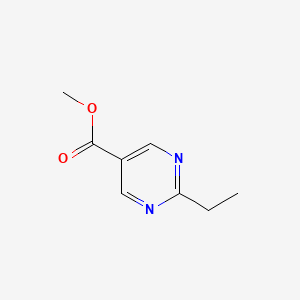

Methyl 2-ethylpyrimidine-5-carboxylate

Description

Significance of the Pyrimidine-5-Carboxylate Scaffold in Heterocyclic Chemistry

The pyrimidine (B1678525) scaffold is a fundamental building block in nature, most notably forming the basis of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. mdpi.comchemicalbook.com The incorporation of a carboxylate group at the 5-position of the pyrimidine ring, creating the pyrimidine-5-carboxylate scaffold, significantly enhances its utility in medicinal chemistry and drug design. mdpi.comhumanjournals.com

This scaffold serves as a versatile platform for the synthesis of a wide array of derivatives due to the reactivity of the ester group, which allows for modifications to tune the compound's physicochemical properties and biological activity. nih.govcore.ac.uk Pyrimidine-5-carboxylate derivatives have been investigated for a broad spectrum of pharmacological activities, including but not limited to:

Anticancer: The pyrimidine core is a key feature in many anticancer drugs, and derivatives of pyrimidine-5-carboxylate have been explored as potential inhibitors of various kinases and other cellular targets involved in cancer progression. gsconlinepress.comarabjchem.orgijsat.org

Antimicrobial: The scaffold has been utilized in the development of novel antibacterial and antifungal agents. nih.gov

Anti-inflammatory: Certain pyrimidine-5-carboxylate derivatives have demonstrated potent anti-inflammatory properties. mdpi.compharmatutor.org

Antiviral: The structural similarity to natural nucleosides makes this scaffold a promising starting point for the design of antiviral compounds. humanjournals.comjacsdirectory.com

The following interactive table provides a summary of the diverse biological activities associated with the pyrimidine scaffold, illustrating the significance of this structural motif.

| Biological Activity | Therapeutic Area | Reference |

| Anticancer | Oncology | gsconlinepress.comarabjchem.org |

| Antimicrobial | Infectious Diseases | nih.gov |

| Anti-inflammatory | Immunology | mdpi.compharmatutor.org |

| Antiviral | Infectious Diseases | humanjournals.comjacsdirectory.com |

| Antihypertensive | Cardiology | mdpi.com |

| Antidiabetic | Endocrinology | mdpi.com |

Overview of Alkyl-Substituted Pyrimidine Carboxylates in Academic Research

The introduction of alkyl substituents onto the pyrimidine carboxylate framework can significantly influence the molecule's steric and electronic properties, thereby affecting its reactivity and biological interactions. Academic research into alkyl-substituted pyrimidine carboxylates has explored various synthetic methodologies and the structure-activity relationships (SAR) of these compounds.

The synthesis of these derivatives often involves multi-component reactions, such as the Biginelli reaction, which allows for the efficient construction of the pyrimidine core from simple precursors. mdpi.comchemicalbook.com Subsequent modifications can be made to introduce or alter alkyl groups at different positions on the ring. The nature and position of the alkyl substituent can impact the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, research on related N-substituted phenyl-2-cyclopropyl-4-methylpyrimidine-5-carboxamides has shown that the presence of a cyclopropyl (B3062369) group can be beneficial for fungicidal activity. sioc-journal.cn

The table below presents examples of alkyl-substituted pyrimidine derivatives and their reported or potential applications, highlighting the influence of the alkyl group on the compound's function.

| Compound | Alkyl Substituent(s) | Reported/Potential Application | Reference |

| N-(3,4-dichlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide | Cyclopropyl, Methyl | Fungicidal | sioc-journal.cn |

| 5-Fluorouracil | None (for comparison) | Anticancer | humanjournals.com |

| Trimethoprim | Methoxy (B1213986) groups (not strictly alkyl, but illustrates substitution effects) | Antibacterial | jacsdirectory.com |

Research Gaps and Future Directions for Methyl 2-ethylpyrimidine-5-carboxylate Studies

A thorough review of the existing scientific literature reveals a significant research gap concerning the specific compound this compound. While the broader classes of pyrimidine-5-carboxylates and alkyl-substituted pyrimidines are well-studied, this particular molecule remains largely uncharacterized in terms of its synthesis, chemical properties, and potential applications.

This lack of specific data presents several opportunities for future research:

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound would be the first crucial step. This would be followed by a comprehensive characterization of its physicochemical properties, including its melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry).

Exploration of Chemical Reactivity: A detailed investigation into the reactivity of the ethyl and methyl carboxylate groups would provide valuable insights for its use as a chemical intermediate. This could involve exploring its utility in cycloaddition reactions, cross-coupling reactions, and functional group transformations to generate a library of novel derivatives.

Biological Screening: Given the wide range of biological activities associated with the pyrimidine-5-carboxylate scaffold, this compound and its derivatives should be subjected to a broad panel of biological screenings. This could include assays for anticancer, antimicrobial, anti-inflammatory, and antiviral activities to identify potential therapeutic applications.

Material Science Applications: The aromatic and functionalized nature of the molecule suggests potential applications in material science. Future studies could explore its use as a building block for polymers, organic light-emitting diodes (OLEDs), or other functional materials.

Properties

IUPAC Name |

methyl 2-ethylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-7-9-4-6(5-10-7)8(11)12-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRYXXZXEINBLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Ethylpyrimidine 5 Carboxylate and Analogues

Classical and Modified Condensation Reactions for Pyrimidine (B1678525) Ring Formation

The formation of the pyrimidine ring through classical condensation reactions remains a cornerstone of heterocyclic synthesis. These methods typically involve the construction of the core ring structure from acyclic precursors through the formation of carbon-nitrogen bonds.

Biginelli Reaction and its Mechanistic Variants

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). wikipedia.orgresearchgate.netresearchgate.net This multicomponent reaction is typically catalyzed by Brønsted or Lewis acids and provides a direct route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgresearchgate.net The synthesis of the fully aromatic pyrimidine ring requires a subsequent oxidation or dehydrogenation step.

The mechanism of the Biginelli reaction has been a subject of discussion, with several pathways proposed. biomedres.us The most widely accepted mechanism, proposed by C. Oliver Kappe, suggests that the reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. wikipedia.orgacs.org This electrophilic intermediate is then intercepted by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration, yields the final dihydropyrimidine (B8664642) product. wikipedia.org

Proposed Mechanistic Pathways for the Biginelli Reaction

| Proposed Mechanism | Key Intermediate | Description |

|---|---|---|

| Iminium Pathway (Kappe) | N-Acyliminium Ion | Rate-determining nucleophilic addition of urea to the aldehyde, followed by acid-catalyzed condensation, forms an iminium ion which then reacts with the β-ketoester. wikipedia.orgacs.org |

| Enamine Pathway | Enamine Intermediate | The reaction begins with the formation of an enamine from the β-ketoester and urea, which then reacts with the aldehyde. nih.gov |

| Knoevenagel Pathway | Knoevenagel Adduct | The initial step is a Knoevenagel condensation between the aldehyde and the β-ketoester, followed by reaction with urea. nih.gov |

Modifications to the classical Biginelli reaction have expanded its scope. For instance, the Atwal modification utilizes pre-formed unsaturated carbonyl compounds and O,S-substituted isoureas in a basic medium, which can improve yields, particularly with hindered aldehydes. mdpi.com To synthesize analogues of Methyl 2-ethylpyrimidine-5-carboxylate, a subsequent oxidation step would be necessary to aromatize the dihydropyrimidine ring formed from the initial condensation.

Cyclocondensation Approaches utilizing Urea/Thiourea Derivatives

The construction of the pyrimidine ring using urea, thiourea, or their derivatives is a widely employed and fundamental strategy. bu.edu.eg This approach involves the condensation of a three-carbon bifunctional fragment, such as a 1,3-dicarbonyl compound, with a nitrogen-containing component like urea, thiourea, or guanidine. bu.edu.eg These reactions are versatile, allowing for the synthesis of a wide array of substituted pyrimidines. For instance, the reaction of a β-keto ester with urea or thiourea under acidic or basic conditions can yield pyrimidinone or pyrimidinethione derivatives, respectively. The use of thiourea derivatives can lead to the formation of dihydropyrimidine-2(1H)-thiones. acs.org These thiones can be further functionalized, for example, through Liebeskind–Srogl coupling reactions to introduce aryl groups at the 2-position. beilstein-journals.org

Reactions of Carbonyl Compounds with Amidines

The Pinner synthesis is a classical method for preparing pyrimidines, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.comslideshare.net This approach is highly effective for synthesizing pyrimidines with specific substituents at the 2-position, as the substituent is determined by the choice of the amidine. slideshare.net

To synthesize this compound specifically, propanamidine (the amidine derived from propionitrile) would be reacted with a suitable 1,3-dicarbonyl compound, such as a derivative of methyl formate (B1220265) and methyl propionate. A general procedure involves reacting amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which affords 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields. organic-chemistry.org This method is particularly valuable as it provides a direct route to pyrimidines that are unsubstituted at the 4-position. organic-chemistry.org

General Scheme of Pinner Pyrimidine Synthesis

Reactant 1: Amidine (e.g., Propanamidine for a 2-ethyl group)

Reactant 2: 1,3-Dicarbonyl compound or equivalent (e.g., β-keto ester)

Product: 2-Substituted Pyrimidine

Ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, leading to highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org

Cyclization of Ketones with Nitriles

A more modern and economical strategy for pyrimidine synthesis involves the copper-catalyzed cyclization of ketones with nitriles under basic conditions. organic-chemistry.orgacs.org This method is notable for its broad substrate scope and tolerance of various functional groups, which are often incompatible with traditional methods. organic-chemistry.orgacs.org In this reaction, the nitrile acts as an electrophile, enabling consecutive C-C and C-N bond formations to construct the pyrimidine ring. organic-chemistry.orgacs.org

The reaction can produce diversely functionalized 2,4,6-trisubstituted pyrimidines. acs.org For the synthesis of a 2-ethylpyrimidine (B2674074) derivative, propionitrile (B127096) could be used as the nitrile component. Mechanistic studies suggest that the reaction may proceed through an enaminone intermediate, and in some cases, the synthesis can be achieved under copper-free conditions if starting from an enaminone. acs.org

Typical Conditions for Ketone-Nitrile Cyclization

| Component | Example | Role |

|---|---|---|

| Catalyst | CuCl₂ | Facilitates the reaction |

| Base | NaOH | Promotes condensation |

| Ketone | Aromatic, heteroaromatic, or aliphatic ketones | Provides the C4, C5, C6 atoms and their substituents |

| Nitrile | Propionitrile | Provides the N1, C2, N3 atoms and the C2-substituent (ethyl group) |

Advanced Synthetic Strategies for Pyrimidine-5-Carboxylate Frameworks

Beyond classical condensations, advanced synthetic strategies offer alternative pathways to the pyrimidine core, often involving oxidative steps to achieve aromatization in a single pot.

Oxidative Annulation Reactions

Oxidative annulation represents an efficient approach to pyrimidine synthesis, where the ring is formed and aromatized in a concerted or tandem process. A [3 + 2 + 1] three-component annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol provides an eco-friendly route to pyrimidine derivatives. mdpi.comorganic-chemistry.org This method tolerates many functional groups and proceeds in the open air. mdpi.com

Another strategy involves a base-promoted intermolecular oxidation C-N bond formation between allylic compounds and amidines, using O₂ as the sole oxidant. organic-chemistry.org This protocol features high atom economy and environmental advantages. organic-chemistry.org Furthermore, an oxidative [3+2+1] annulation reaction of aldehydes, 5-aminopyrazoles, and nitriles has been achieved under I₂/O₂ oxidation, leading to fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines. researchgate.net These advanced methods provide powerful tools for constructing complex pyrimidine-containing molecules from simple and readily available starting materials.

Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time and resources. The Biginelli reaction and its modifications are prominent examples of MCRs used for the synthesis of pyrimidine derivatives.

A common approach involves the condensation of a β-ketoester, an aldehyde, and a urea or thiourea derivative. wikipedia.org For the synthesis of analogues of this compound, a three-component reaction can be envisioned. For instance, the reaction of ethyl acetoacetate, an appropriate aldehyde, and a urea or amidine derivative in the presence of a catalyst can yield the desired pyrimidine core. While the classic Biginelli reaction typically yields dihydropyrimidines, modifications in the reaction conditions or subsequent oxidation steps can lead to the aromatic pyrimidine ring. researchgate.net

A four-component Biginelli-type reaction has also been reported for the synthesis of functionalized pyrimidines, showcasing the versatility of MCRs in generating molecular complexity. biomedres.us The reaction of methyl aroylpyruvate, an aromatic aldehyde, urea (or thiourea), and methanol (B129727) in the presence of sodium hydrogen sulfate (B86663) can produce highly substituted pyrimidine-4-carboxylates. biomedres.us Adapting this methodology by using a non-aromatic aldehyde and propionamidine could potentially lead to the synthesis of this compound.

Table 1: Examples of Multicomponent Reactions for the Synthesis of Pyrimidine-5-carboxylate Analogues

| Entry | Reactant A | Reactant B | Reactant C | Catalyst | Solvent | Product | Yield (%) | Ref |

| 1 | Ethyl Acetoacetate | Benzaldehyde | Urea | Zirconium Chloride | Ethanol | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 92 | wikipedia.org |

| 2 | Ethyl Acetoacetate | 2-Chlorobenzaldehyde | 1-(5-methylisoxazol-3-yl)-3-phenyl thiourea | Ceric Ammonium Nitrate | Methanol | Isoxazolyl-dihydropyrimidine-thione carboxylate | 80-90 | nih.gov |

| 3 | Methyl aroylpyruvate | Aromatic aldehyde | Urea/Methanol | Sodium Hydrogen Sulfate | Methanol | Methyl 5-aroyl-6-aryl-4-methoxy-2-oxohexahydropyrimidine-4-carboxylate | Moderate-High | biomedres.us |

Catalytic Methodologies (e.g., Cu-Catalysis, Ir-Catalysis, Acid Catalysis)

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions for the synthesis of pyrimidine derivatives.

Cu-Catalysis: Copper-catalyzed reactions have been effectively employed for the synthesis of pyrimidines. One approach involves the copper-catalyzed three-component reaction of amidines, primary alcohols, and secondary alcohols, which demonstrates high atom efficiency and operational simplicity. google.com Another copper-catalyzed method is the cycloaddition of alkynes with nitrogen-containing molecules like amidines. mdpi.com For instance, Cu(II) triflate can catalyze the reaction of propargyl alcohols and benzamidine (B55565) to yield 2,4-disubstituted pyrimidines. researchgate.net The use of propionamidine in such a reaction could provide a direct route to the 2-ethylpyrimidine core. Copper-promoted dehydrosulfurative C–N cross-coupling of dihydropyrimidin-1H-2-thiones with amines has also been developed for the synthesis of 2-aminopyrimidine (B69317) derivatives. researchgate.net

Ir-Catalysis: Iridium-based catalysts have emerged as powerful tools for the dehydrogenative coupling of alcohols, providing a sustainable route to various organic molecules. A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. nih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps. The use of an iridium pincer complex allows for the selective formation of C-C and C-N bonds. By selecting appropriate alcohol precursors, this methodology could be adapted for the synthesis of 2-ethylpyrimidine derivatives.

Acid Catalysis: Acid catalysis is a cornerstone of many classical organic reactions, including the Biginelli reaction for pyrimidine synthesis. Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids, are commonly used. wikipedia.org p-Toluenesulfonic acid (p-TSA) is another effective and versatile acid catalyst for various organic transformations, including the synthesis of heterocyclic compounds. rsc.orgresearchgate.netresearchgate.net The acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and an amidine is a fundamental approach to constructing the pyrimidine ring.

Table 2: Catalytic Methodologies for Pyrimidine Synthesis

| Catalyst Type | Catalyst | Reactants | Product Type | Key Features | Ref |

| Cu-Catalysis | Cu(OTf)₂ | Propargyl alcohols, Benzamidine | 2,4-Disubstituted pyrimidines | Cycloaddition reaction | researchgate.net |

| Ir-Catalysis | PN5P-Ir-pincer complex | Amidines, Alcohols | Substituted pyrimidines | Dehydrogenative coupling, High regioselectivity | nih.gov |

| Acid Catalysis | p-Toluenesulfonic acid | 4-Morpholinobenzaldehyde, Ethyl acetoacetate, 5-Aminotetrazole | Dihydrotetrazolopyrimidine derivative | Biginelli-type reaction | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and often improve product purity. This technique has been successfully applied to the synthesis of various pyrimidine derivatives.

The Biginelli reaction, in particular, has been shown to be significantly accelerated under microwave irradiation. nih.gov For example, the synthesis of dihydropyrimidin-2(1H)-ones can be achieved in minutes with high yields using microwave heating, compared to several hours required for conventional heating methods. mdpi.com This approach has been used for the synthesis of a wide range of substituted pyrimidines and fused pyrimidine systems. researchgate.netnih.gov The use of microwave irradiation in a one-pot, three-component reaction of an aldehyde, a β-ketoester, and a urea or amidine derivative offers a rapid and efficient route to pyrimidine-5-carboxylate analogues. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Analogues

| Reaction Type | Conditions | Reaction Time | Yield (%) | Ref |

| Biginelli Condensation | Conventional (Reflux) | 2 h | 51-73 | chemimpex.com |

| Biginelli Condensation | Microwave Irradiation | 5 min | 80-93 | chemimpex.com |

| Quinazoline Synthesis | Conventional (Heating) | 8 h | 60-75 | nih.gov |

| Quinazoline Synthesis | Microwave Irradiation | 10-15 min | 85-92 | nih.gov |

Solvent-Free and Green Chemistry Approaches

In line with the principles of green chemistry, solvent-free and other environmentally benign synthetic methods have been developed for pyrimidine synthesis. These approaches aim to reduce or eliminate the use of hazardous organic solvents, thereby minimizing environmental impact and improving the safety of chemical processes.

Mechanochemical methods, such as ball milling, have been successfully employed for the solvent-free synthesis of pyrimidine derivatives. nih.govchemicalbook.com This technique involves the grinding of solid reactants together, often in the presence of a catalyst, to induce a chemical reaction. The synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been achieved with quantitative yields using ball milling without any catalyst. nih.gov Similarly, a solvent-less mechanochemical approach using modified ZnO nanoparticles as a catalyst has been reported for the one-pot multicomponent synthesis of various pyrimidine derivatives. chemicalbook.com

Solvent-free reactions can also be conducted by simply heating a mixture of the reactants, sometimes under microwave irradiation. nih.govresearchgate.net The condensation of an aldehyde, ethyl acetoacetate, and thiourea has been carried out without a solvent at 120 °C to produce tetrahydropyrimidine-2-thiones. mdpi.com

Table 4: Solvent-Free and Green Approaches to Pyrimidine Synthesis

| Methodology | Catalyst/Conditions | Reactants | Product Type | Key Advantages | Ref |

| Ball Milling | Catalyst-free | Aldehyde, Malononitrile, Barbituric acid | Pyrano[2,3-d]pyrimidinediones | Environmentally friendly, simple workup, high yields | nih.gov |

| Mechanochemistry | Modified ZnO NPs | Multicomponent | Pyrimidine derivatives | Recyclable catalyst, scalable, easy isolation | chemicalbook.com |

| Thermal (Solvent-free) | 120 °C | Acetoacetic ether, 4-Bromobenzaldehyde, Thiourea | Tetrahydropyrimidine-2-thion | Avoids use of volatile organic solvents | mdpi.com |

Esterification and Transesterification Procedures for Carboxylate Moiety Formation

The formation of the methyl carboxylate group at the 5-position of the pyrimidine ring is a crucial step in the synthesis of the target compound. This is typically achieved through esterification of the corresponding carboxylic acid or transesterification of another ester.

The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. For the synthesis of this compound, 2-ethylpyrimidine-5-carboxylic acid would be refluxed with methanol in the presence of an acid catalyst.

Alternatively, the methyl ester can be prepared from the corresponding ethyl ester via transesterification. This process involves reacting the ethyl ester with a large excess of methanol, typically in the presence of an acid or base catalyst.

Synthesis of Precursor Molecules and Key Intermediates (e.g., Pyrimidine Thiones, Halopyrimidines)

The synthesis of appropriately substituted precursors is fundamental to the successful construction of the target molecule. Key intermediates include pyrimidine thiones and halopyrimidines, which can be further functionalized.

Pyrimidine Thiones: 2-Thioxopyrimidines are valuable intermediates that can be synthesized through the Biginelli reaction using thiourea instead of urea. nih.gov For instance, the reaction of an aldehyde, a β-ketoester, and thiourea yields a dihydropyrimidine-2-thione. The sulfur atom at the 2-position can be subsequently removed or replaced. For example, desulfurization can be achieved using reagents like Raney nickel.

Halopyrimidines: Halogenated pyrimidines, particularly chloropyrimidines, are versatile precursors for introducing various substituents via nucleophilic substitution reactions. For instance, 4-chloro-pyrimidine-5-carboxylic acid ethyl ester can serve as a key intermediate. chemimpex.com The chlorine atom at the 4-position is highly reactive and can be displaced by a variety of nucleophiles. The synthesis of such halopyrimidines often involves the chlorination of the corresponding hydroxypyrimidine using reagents like phosphorus oxychloride (POCl₃). chemicalbook.com For example, 2-substituted-4-hydroxypyrimidine-5-carboxylates can be treated with POCl₃ to yield the corresponding 4-chloro derivatives. The synthesis of 2,4-dichloropyrimidine-5-carbonyl chloride provides a highly reactive precursor for further functionalization. researchgate.net

Table 5: Synthesis of Key Precursor Molecules

| Precursor Type | Synthetic Method | Reagents | Product | Application | Ref |

| Pyrimidine Thione | Biginelli Reaction | Aldehyde, Ethyl acetoacetate, Thiourea | Dihydropyrimidine-2-thione | Intermediate for desulfurization or further functionalization | nih.gov |

| Halopyrimidine | Chlorination | 2-Hydroxy-pyrimidine-5-carboxylate, POCl₃, N,N-dimethylaniline | 2-Chloro-pyrimidine-5-carboxylate | Versatile precursor for nucleophilic substitution | chemicalbook.com |

| Halopyrimidine | Chlorination | 5-Benzoylaminoorotic acid, POCl₃ | 2,4-Dichloro-5-benzoylamino-pyrimidine-6-carboxylic acid lactam | Precursor for amidation reactions | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

This analysis would provide the exact molecular weight and characteristic fragmentation patterns upon ionization, helping to confirm the compound's elemental composition and structural features. A published mass spectrum is necessary to report these findings.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum would show characteristic absorption bands confirming the presence of functional groups such as the C=O of the ester, C=N and C=C bonds of the pyrimidine (B1678525) ring, and C-H bonds of the alkyl groups. Specific wavenumber data from an experimental spectrum is required.

X-ray Crystallography for Solid-State Structure Determination

This technique provides the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and crystal packing information. This requires that the compound has been crystallized and analyzed, with the resulting structural data deposited in a crystallographic database. No such crystal structure has been reported.

Without access to peer-reviewed studies or database entries containing this specific information for Methyl 2-ethylpyrimidine-5-carboxylate, it is not possible to generate the requested authoritative and scientifically accurate article.

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the advanced spectroscopic characterization and structural elucidation of the compound This compound that would be required to fully address the requested topics.

Detailed experimental data from techniques such as single-crystal X-ray diffraction, advanced nuclear magnetic resonance (NMR) spectroscopy, or computational modeling studies are essential for a thorough discussion of:

Regiochemical and Stereochemical Ambiguities: Resolving these aspects requires precise spectroscopic data (e.g., 2D NMR) or crystallographic analysis, which is not present in the public domain for this specific molecule.

Conformational Features and Disorder: Analysis of the compound's preferred spatial arrangements (conformations) and any potential crystalline disorder relies heavily on X-ray crystallography and advanced spectroscopic methods, for which specific studies on this compound are not available.

Intermolecular Interactions and Crystal Packing: A definitive elucidation of how molecules of this compound arrange themselves in a solid state and the non-covalent forces that govern these interactions (such as hydrogen bonding or π-stacking) can only be achieved through crystal structure analysis, which has not been publicly reported for this compound.

While research exists for various other pyrimidine carboxylate derivatives, the strict requirement to focus solely on this compound cannot be met due to the absence of specific data. Therefore, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. Calculations for pyrimidine (B1678525) derivatives are frequently performed using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. jacsdirectory.comnih.govmdpi.com

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the ground state. physchemres.org This process yields crucial data on bond lengths, bond angles, and dihedral angles. For Methyl 2-ethylpyrimidine-5-carboxylate, the pyrimidine ring is expected to be largely planar, though the ethyl and methyl carboxylate substituents introduce conformational flexibility.

Conformational analysis would involve rotating the single bonds, particularly the C-C bond of the ethyl group and the C-O bond of the ester group, to identify the most stable conformers. In related pyrimidine structures, the dihydropyrimidine (B8664642) ring can adopt screw-boat or half-chair conformations depending on its substituents and saturation. researchgate.net DFT calculations can precisely predict these structural parameters. jacsdirectory.com For instance, DFT studies on similar tetrahydropyrimidine-5-carboxylate derivatives have been used to establish their optimized geometrical parameters. jacsdirectory.com

| Parameter | Bond | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (Ester) | 1.2168 |

| C=O (Amide) | 1.2161 | |

| C-O (Ester) | 1.3602 | |

| Bond Angle (°) | N-C-N | 113.3341 |

| C-C-C (Ring) | 120.2966 | |

| H-C-O | 108.7750 |

Data sourced from a study on a related compound for illustrative purposes. jacsdirectory.com

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic properties and chemical reactivity. jacsdirectory.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com

A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity, indicating it can be more readily excited. jacsdirectory.comnih.gov For this compound, the HOMO is likely to be distributed over the electron-rich pyrimidine ring, while the LUMO may be localized on the electron-withdrawing carboxylate group. This distribution facilitates intramolecular charge transfer. irjweb.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.29 |

| LUMO Energy (ELUMO) | -1.81 |

| Energy Gap (ΔE) | 4.48 |

Values are representative and sourced from studies on analogous compounds. irjweb.com

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. mdpi.com These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. For this compound, the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the ester group are expected to be regions of negative potential (red/yellow), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms would represent regions of positive potential (blue). mdpi.commdpi.com Such analyses can predict reaction pathways, such as nucleophilic substitution or ring expansion, which have been observed in related pyrimidine compounds. researchgate.net

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. nih.gov The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of its functional groups. physchemres.org By comparing the computed spectrum with an experimental one, researchers can confirm the molecular structure and the successful synthesis of the compound. nih.gov Typically, calculated frequencies are scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the computational method. researchgate.net For this compound, characteristic peaks would include C=O stretching from the ester, C=N and C=C stretching from the pyrimidine ring, and various C-H stretching and bending modes. physchemres.org

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, revealing how the molecule behaves in a simulated environment (e.g., in a solvent like water).

For a flexible molecule like this compound, MD simulations can explore its complete conformational landscape. This reveals the different shapes the molecule can adopt, the relative stability of these conformations, and the energy barriers for converting between them. mit.edu This information is crucial for understanding how the molecule might adapt its shape to fit into the active site of a biological target, a process known as "induced fit."

In Silico Screening and Molecular Docking for Interaction Profiling

In silico screening and molecular docking are computational techniques used in drug discovery to predict the binding affinity and orientation of a small molecule (a ligand) within the active site of a target protein or receptor. samipubco.comechemcom.com This process helps to identify and prioritize compounds that are likely to exhibit a desired biological activity. researchgate.net

The process involves:

Preparation : A 3D model of this compound is generated and its energy is minimized. A 3D structure of the target protein is obtained from a database like the Protein Data Bank.

Docking : A docking algorithm systematically places the ligand in various positions and orientations within the protein's binding site.

Scoring : A scoring function estimates the binding affinity (often expressed as a docking score in kcal/mol) for each pose. A more negative score typically indicates a more favorable binding interaction. mdpi.com

The results of docking studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. mdpi.com For this compound, the pyrimidine nitrogens and the ester's carbonyl oxygen could act as hydrogen bond acceptors, while the ethyl group and the ring structure could engage in hydrophobic interactions. mdpi.com

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Pyrimidine Analog | Tyrosine Kinase | -8.5 | Lys199, Arg197 | Hydrogen Bond |

| Ser454 | Hydrogen Bond |

This table presents example data based on studies of similar compounds to illustrate the output of a molecular docking analysis. mdpi.com

Quantum Chemical Methods for Reaction Mechanism Elucidation

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of molecules like pyrimidine derivatives. jchemrev.comijcce.ac.irjchemrev.com These computational approaches allow for the calculation of various molecular properties and the exploration of reaction pathways at the atomic level.

DFT calculations are frequently used to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. This information is crucial for elucidating reaction mechanisms, as it allows for the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to occur. For example, computational studies on the pyrimidine ring-opening reaction have used DFT to map out the reaction mechanism and calculate the relative Gibbs free energies of intermediates and transition states. researchgate.net

In the context of pyrimidine synthesis and modification, quantum chemical calculations can predict the most likely sites for nucleophilic or electrophilic attack, providing a theoretical basis for designing new synthetic routes. nih.gov The electronic properties of pyrimidine derivatives, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are also readily calculated and used to understand their reactivity.

The following table provides examples of quantum chemical parameters calculated for pyrimidine derivatives in various studies. These parameters are indicative of the types of data generated to understand the electronic structure and reactivity of these compounds.

| Compound/Reaction | Computational Method | Calculated Parameter | Value/Finding |

| Tetrahydropyrimidine-5-carboxylate Derivatives | DFT/B3LYP | Energy Gap (HOMO-LUMO) | Used to assess chemical stability and reactivity. |

| Pyrimidine Ring-Opening | DFT | Relative Gibbs Free Energies (kcal/mol) | Elucidation of the reaction pathway. |

| Triazolo Pyrimidine Derivatives | DFT (B3LYP/6-311+G(d,p)) | Geometrical Parameters (Bond Lengths, Angles) | Good agreement with experimental X-ray data. jchemrev.com |

This table is a representation of the application of quantum chemical methods to pyrimidine derivatives, as specific data for this compound was not available in the provided search results.

Synthesis and Characterization of Derivatives and Analogues

Design Principles for Pyrimidine-5-Carboxylate Derivatives

The design of novel pyrimidine-5-carboxylate derivatives is often guided by the concept of the pyrimidine (B1678525) ring as a "privileged scaffold". nih.gov This framework is a versatile molecular structure that can be synthetically modified to interact with various biological targets. nih.gov The design process frequently involves structural optimization and the strategic introduction of different functional groups to modulate the molecule's electronic distribution, enhance binding interactions with specific targets, and improve metabolic stability. mdpi.com

A key principle is the use of the pyrimidine core as a modular scaffold, which allows for the systematic attachment of diverse building blocks. nih.gov For instance, in the development of DNA-encoded libraries (DELs), pyrimidine scaffolds such as 2,4,6-trichloropyrimidine (B138864) are chosen for their synthetic tractability, enabling the creation of large libraries with millions of unique compounds. nih.gov The design also considers the strategic placement of reactive groups to control the regioselectivity of subsequent reactions. nih.gov

In the context of developing targeted inhibitors, design strategies may involve linking the pyrimidine-5-carboxylate moiety to other pharmacologically active groups. mdpi.comrsc.org For example, new pyrimidine-5-carbonitrile derivatives have been designed based on the structures of known epidermal growth factor receptor (EGFR) inhibitors. rsc.org Similarly, the design of novel thieno[2,3-d]pyrimidine-6-carboxylates is based on structural optimization aimed at enhancing specific biological activities. nih.govmdpi.com The introduction of fluorine-containing groups is another design tactic used to positively influence activity, as fluorine atoms can modulate electronic properties and improve metabolic stability. mdpi.com

Systematic Variation of Substituents on the Pyrimidine Ring

Structure-guided optimization studies often focus on systematically modifying substituents at positions C2, C4, and C6 of the pyrimidine ring. For example, in the development of pyrimidine-4-carboxamide (B1289416) inhibitors, a high-throughput screening hit was optimized by systematically varying substituents at three different positions. nih.govacs.org This allowed for a detailed exploration of the structure-activity relationship (SAR). nih.govacs.org

Common modifications include:

At the C2 position: Introduction of various alkyl groups, even sterically hindered ones, has been achieved through reactions with a variety of acid chlorides. nih.gov Chlorine substitution at this position has been found to shorten adjacent ring bonds. scispace.com

At the C5 position: The introduction of a methyl group can cause a lengthening of adjacent ring bonds and an increase in the bond density of C5-C6, which is related to the electron-donating properties of the methyl group. scispace.com

General Substitution Patterns: The synthesis of 2-amino-4,6-diarylpyrimidine-5-carboxylates demonstrates the ability to introduce diverse aryl groups at the C4 and C6 positions. researchgate.net

The table below summarizes examples of systematic variations on the pyrimidine ring and the synthetic context.

| Position(s) | Varied Substituent(s) | Compound Class | Reference |

| C2, C4, C6 | Amides, Phenylpiperidines, Hydroxypyrrolidines | Pyrimidine-4-carboxamides | nih.gov, acs.org |

| C2 | Various alkyl groups | Triazolopyrimidines | nih.gov |

| C2, C5 | Chloro, Amino, Methyl | Pyrimidine | scispace.com |

| C4, C6 | Aryl groups | Pyrimidine-5-carboxylates | researchgate.net |

Ester Moiety Modifications and Their Impact on Chemical Properties

Modifications to the ester moiety at the C5 position of the pyrimidine ring are crucial for altering the chemical properties of the molecule, including its reactivity and stability. A primary chemical property investigated is the susceptibility of the ester to hydrolysis.

Studies on the alkaline hydrolysis of ethyl pyrimidine-5-carboxylates have shown that this reaction can lead to the corresponding pyrimidine-5-carboxylic acids. researchgate.netresearchgate.net This conversion from an ester to a carboxylic acid represents a significant change in the molecule's polarity and acidity. The conditions of hydrolysis (e.g., solvent, temperature) can influence the reaction's outcome. researchgate.netresearchgate.net It was found that under alkaline conditions, the hydrolysis of ethyl 2-benzyl-4-methylpyrimidine-5-carboxylate yields 2-benzyl-4-methylpyrimidine-5-carboxylic acid, without rearrangement to an isomeric ketone. researchgate.net

Beyond hydrolysis, the ester group can be replaced entirely to create different classes of compounds. For example, a series of novel pyrimidine derivatives containing sulfonate esters have been designed and synthesized. mdpi.com This modification changes the nature of the ester linkage from a carboxylate to a sulfonate, which can impact the compound's chemical stability and its interactions with biological targets. mdpi.com The synthesis of these analogues often involves introducing a sulfonate moiety to the pyrimidine core to explore new chemical structures. mdpi.com

The table below details modifications of the ester moiety and their outcomes.

| Starting Moiety | Reagents/Conditions | Modified Moiety | Key Finding | Reference |

| Ethyl pyrimidine-5-carboxylate | KOH/H₂O or KOH/EtOH | Pyrimidine-5-carboxylic acid | Hydrolysis occurs without ring rearrangement. | researchgate.net |

| 4-Substituted 5-ethoxycarbonyl-pyrimidines | Alkali treatment | 4-Hydroxy-5-acetyl-pyrimidines | Isomerization/recyclization can occur in some cases. | researchgate.net |

| Pyrimidine core | Sulfonyl chlorides | Pyrimidine sulfonate ester | Creation of a new class of derivatives with different chemical properties. | mdpi.com |

Structure-Property Relationship Studies

Structure-property relationship (SPR) and structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of pyrimidine-5-carboxylate derivatives influences their physical, chemical, and biological properties. nih.govresearchgate.nethumanjournals.com These studies involve synthesizing a series of related compounds with systematic structural modifications and evaluating the impact of these changes. nih.govacs.org

A comprehensive SAR study on a library of pyrimidine-4-carboxamides identified key structural features for inhibitory activity. nih.govacs.org The study involved modifying three key areas of the molecule: the R₁, R₂, and R₃ substituents. The findings from this research can be summarized as follows:

R₁ Substituent: The nature of the amide group at this position was varied.

R₂ Substituent: Modifications at this position explored various cyclic and acyclic amines.

R₃ Substituent: Different amine-containing groups were introduced to probe their effect.

The combination of the optimal substituents at each position led to a significant increase in potency. For example, combining an (S)-3-phenylpiperidine group at R₂ with an (S)-3-hydroxypyrrolidine group at R₃ resulted in a compound with a 10-fold increase in activity compared to the initial hit compound. nih.govacs.org

The following interactive table presents a selection of data from the SAR study of pyrimidine-4-carboxamide derivatives, illustrating the impact of substituent changes on inhibitory potency (pIC₅₀). nih.govacs.org

| Compound ID | R₁ Substituent | R₂ Substituent | R₃ Substituent | pIC₅₀ |

| 2 | Cyclopropylmethylamide | Dimethylamine | (S)-3-Phenylpiperidine | 6.09 |

| 1 | Cyclopropylmethylamide | (S)-3-Hydroxypyrrolidine | (S)-3-Phenylpiperidine | 7.14 |

| 101 | Cyclopropylmethylamide | Dimethylamine | (R)-3-Phenylpiperidine | 6.42 |

| 102 | Cyclopropylmethylamide | Morpholine | (S)-3-Phenylpiperidine | 6.63 |

| 103 | Cyclopropylmethylamide | Morpholine | (R)-3-Phenylpiperidine | 6.84 |

| 104 | Cyclopropylmethylamide | (R)-3-Hydroxypyrrolidine | (S)-3-Phenylpiperidine | 6.96 |

Data sourced from structure-activity relationship studies on pyrimidine-4-carboxamides. nih.govacs.org

These studies underscore that the specific arrangement and type of functional groups on the pyrimidine scaffold are critical determinants of the compound's properties. nih.govhumanjournals.com

Libraries and Combinatorial Approaches in Derivative Synthesis

Combinatorial chemistry is a powerful tool for rapidly generating large numbers of diverse pyrimidine derivatives, facilitating the discovery of new compounds with desired properties. acs.org This approach involves the parallel synthesis of a "library" of compounds, which can then be screened for specific characteristics. nih.govnih.gov

Both solution-phase and solid-phase synthesis methods have been developed for creating pyrimidine-based libraries. acs.orgresearchgate.net Liquid-phase parallel synthesis has been successfully used to generate a library of over 2,200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides. acs.orgnih.gov This method utilizes manual techniques for parallel reactions coupled with straightforward purification procedures, such as crystallization, to obtain high-purity final products. acs.orgnih.gov

A particularly advanced approach is the use of DNA-encoded libraries (DELs). nih.gov This technology involves covalently linking each small molecule in the library to a unique DNA barcode. nih.gov Taking advantage of a "split-and-pool" synthetic strategy, this method allows for the generation of massive libraries containing millions to billions of members. nih.gov For example, a pyrimidine-based DEL comprising 65.3 million members was constructed using efficient DNA-compatible chemistries. nih.gov The use of a tractable starting material like 2,4,6-trichloropyrimidine facilitates the creation of these extensive libraries through sequential substitution reactions. nih.gov These libraries can then be screened against biological targets to identify promising new molecules. nih.gov

Advanced Research Applications in Chemical and Materials Science

Role as Versatile Building Blocks in Complex Organic Synthesis

The pyrimidine-5-carboxylate scaffold, central to Methyl 2-ethylpyrimidine-5-carboxylate, is a cornerstone in modern organic synthesis due to its inherent reactivity and potential for functional group interconversion. nbinno.com Synthetic chemists utilize such pyrimidine (B1678525) derivatives as versatile intermediates for constructing more complex, polyfunctional molecules. organic-chemistry.orgbu.edu.eg The presence of multiple reaction sites—the electron-deficient aromatic ring, the ester group, and the peripheral substituents—allows for a programmed, step-wise elaboration of the molecular structure.

The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations or other carboxylate-specific reactions. The pyrimidine ring itself, being π-deficient, is susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, facilitating the introduction of diverse substituents. wikipedia.org Furthermore, the strategic placement of the ethyl group at the 2-position influences the electronic properties and steric environment of the ring, offering a handle for fine-tuning the reactivity and properties of its derivatives. Methodologies for synthesizing 2-substituted pyrimidine-5-carboxylic esters are well-established, highlighting their importance as foundational materials for creating libraries of novel compounds for various scientific investigations. organic-chemistry.org

Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent forces. The structure of this compound, with its hydrogen bond acceptors (pyrimidine nitrogens and ester oxygens) and aromatic π-system, makes it an excellent candidate for studies in molecular self-assembly and crystal engineering. ias.ac.intandfonline.com

The nitrogen atoms within the pyrimidine ring possess lone pairs of electrons, enabling them to act as Lewis bases and coordinate to metal ions. This property allows pyrimidine carboxylates to serve as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.net For instance, related heterocyclic ligands like 2-(2′-pyridyl)pyrimidine-4-carboxylic acid have been successfully used to create ruthenium(II) complexes, demonstrating the ability of the pyrimidine motif to participate in forming stable metal-ligand bonds. acs.org The geometry and electronic nature of the resulting coordination compounds can be tailored by the choice of metal ion and the specific substitution pattern on the pyrimidine ring. The carboxylate group, typically after hydrolysis of the methyl ester, can also engage in metal coordination, potentially leading to multidimensional network structures with interesting magnetic or catalytic properties.

Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. ias.ac.in In pyrimidine derivatives, non-covalent interactions such as hydrogen bonds, π–π stacking, and C–H···O/N interactions are paramount in dictating the crystal packing and the ultimate three-dimensional architecture. tandfonline.comnih.govmdpi.com The pyrimidine nitrogen atoms are effective hydrogen bond acceptors, readily interacting with hydrogen bond donors to form robust and predictable supramolecular synthons. researchgate.net

Studies on analogous structures reveal that interactions like N—H···O and O—H···N hydrogen bonds can link molecules into well-defined patterns such as dimers, chains, or sheets. tandfonline.comresearchgate.net The flat, aromatic surface of the pyrimidine ring facilitates π–π stacking interactions, which further stabilize the crystal lattice. tandfonline.com The interplay between these varied, weaker forces governs the self-assembly process, and understanding them is crucial for designing crystalline materials with specific, desired properties. nih.gov

| Interaction Type | Description | Resulting Supramolecular Motif | Reference |

|---|---|---|---|

| O—H···N | Hydrogen bond between a hydroxyl group (donor) and a pyrimidine nitrogen (acceptor). | Dimers, Chains | tandfonline.com |

| N—H···O | Hydrogen bond between an amine group (donor) and a carboxyl/ester oxygen (acceptor). | Dimers (R²₂(8) loop), Ribbons | nih.govresearchgate.net |

| N—H···N | Hydrogen bond between an amino group (donor) and a pyrimidine nitrogen (acceptor). | Base-pairing dimers | researchgate.net |

| π–π Stacking | Attractive interaction between the aromatic pyrimidine rings of adjacent molecules. | Stacked columns, 3D networks | tandfonline.comresearchgate.net |

| C–H···O | Weak hydrogen bond between a C-H bond and an oxygen atom. | Stabilizes larger networks | nih.gov |

Exploration in Materials Science for Novel Properties (e.g., electronic, optical)

The inherent electronic characteristics of the pyrimidine ring make it a valuable component in the design of functional organic materials. researchgate.net As a π-deficient heterocycle, the pyrimidine core acts as an electron acceptor. wikipedia.org When incorporated into a larger conjugated system with electron-donating groups, it can lead to molecules with significant intramolecular charge-transfer (ICT) character upon photoexcitation, a property that is foundational for luminescence and other optical phenomena. researchgate.net

This "push-pull" molecular design makes pyrimidine derivatives, including the scaffold of this compound, promising candidates for optoelectronic applications such as organic light-emitting diodes (OLEDs). researchgate.net Furthermore, the ability to form highly ordered crystalline structures through self-assembly is advantageous for creating materials with nonlinear optical (NLO) properties. rsc.orgrsc.org The NLO response of these materials can be enhanced in the crystalline phase compared to the isolated molecule, opening avenues for their use in advanced photonic and data storage technologies. rsc.orgrsc.org Computational studies have become a key tool in predicting the electronic and optical properties of new pyrimidine-based materials before their synthesis. rsc.org

Development of Catalytic Agents or Reagents

While the primary research focus on pyrimidine carboxylates has been in medicinal chemistry and materials science, their structural features suggest potential in the realm of catalysis. The Lewis basic nitrogen atoms of the pyrimidine ring could serve as active sites in organocatalysis or act as anchoring points for catalytically active metal centers.

Although the direct use of this compound as a catalyst is not yet widely reported, the broader field demonstrates the importance of catalysis in the synthesis of pyrimidine-containing scaffolds. mdpi.com For instance, various metal catalysts, including copper and zinc complexes, are employed to facilitate the efficient construction of the pyrimidine ring. organic-chemistry.orgmdpi.com This suggests a strong affinity between pyrimidine structures and catalytically relevant metals. Future research could explore the modification of the this compound scaffold to create novel ligands for asymmetric catalysis or to develop new organocatalysts where the pyrimidine moiety plays a direct role in the catalytic cycle.

Emerging Trends and Future Research Prospects

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design of novel molecules and the optimization of existing ones. researchgate.netspringernature.com These computational tools can analyze vast datasets to predict the physicochemical properties, bioactivity, and synthetic accessibility of compounds like Methyl 2-ethylpyrimidine-5-carboxylate. nih.gov

In the context of this specific pyrimidine (B1678525) derivative, AI algorithms can be employed to explore its chemical space by suggesting modifications to the core structure. For instance, ML models, trained on large databases of known compounds and their biological activities, can predict how alterations to the ethyl group at the C2 position or substitutions at other positions on the pyrimidine ring might influence target binding or pharmacokinetic properties. nih.gov Generative models, a subset of AI, can design entirely new derivatives of this compound that are optimized for a specific desired property profile, such as enhanced potency or reduced off-target effects. researchgate.net This de novo design capability accelerates the discovery of lead compounds, moving beyond traditional trial-and-error approaches. nih.gov

Table 1: Application of AI/ML Models in the Design of this compound Derivatives

| AI/ML Model Type | Application | Potential Outcome for Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of new derivatives based on their chemical structure. nih.gov | Prioritization of synthetic targets with the highest probability of success, reducing time and resource expenditure. |

| Generative Adversarial Networks (GANs) | Designs novel molecular structures within a defined chemical space. | Creation of new pyrimidine-5-carboxylate analogs with unique properties not yet synthesized. |

| Recurrent Neural Networks (RNNs) | Can be used to generate molecules represented as SMILES strings, ensuring chemical validity. nih.gov | Rapid generation of diverse libraries of virtual compounds for screening. |

| Graph Neural Networks (GNNs) | Learns directly from the 2D/3D graph structure of molecules to predict properties. | More accurate prediction of properties that depend on the topology and geometry of the molecule. |

Continuous Flow Chemistry for Pyrimidine-5-Carboxylate Synthesis

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. mdpi.com This technology is particularly promising for the synthesis of pyrimidine-5-carboxylates due to its potential for improved reaction control, safety, and scalability. nih.gov

Table 2: Comparison of Batch vs. Potential Continuous Flow Synthesis for Pyrimidine-5-Carboxylates

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio, potential for hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. nih.gov |

| Safety | Handling of large quantities of reagents and intermediates. | Small reaction volumes at any given time, improved containment of hazardous materials. |

| Scalability | Often requires re-optimization of reaction conditions. | Scaling achieved by running the system for longer durations or in parallel. |

| Process Control | Difficult to precisely control temperature, mixing, and reaction time. | Precise, automated control over all reaction parameters. |

| Productivity | Limited by reaction cycle and downtime. | Potential for higher throughput and automated, continuous production. researchgate.net |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The optimization of chemical reactions relies on a detailed understanding of reaction kinetics, mechanisms, and the formation of intermediates. Advanced spectroscopic techniques are increasingly being used for in situ (in the reaction mixture) and real-time monitoring, providing a continuous stream of data without the need for sampling. mdpi.com

For the synthesis of this compound, techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into the reaction vessel or flow reactor. For instance, an attenuated total reflectance (ATR)-FTIR probe could monitor the disappearance of reactant carbonyl signals and the appearance of the pyrimidine ring vibrations, providing real-time kinetic data. This allows for the precise determination of reaction endpoints and the identification of any deviation from optimal conditions. Raman spectroscopy, which is insensitive to water, is also well-suited for monitoring reactions in aqueous or alcoholic media. These Process Analytical Technology (PAT) tools are crucial for implementing robust and optimized manufacturing processes, including those developed using continuous flow chemistry. mdpi.com

Table 3: Spectroscopic Techniques for In Situ Monitoring of Pyrimidine Synthesis

| Technique | Information Provided | Advantages for Synthesis Monitoring |

|---|---|---|

| FTIR Spectroscopy | Changes in functional groups (e.g., C=O, C=N). | Provides real-time concentration profiles of key reactants and products. |

| Raman Spectroscopy | Vibrational modes of molecules, particularly non-polar bonds. | Complementary to FTIR; excellent for aqueous systems and monitoring crystalline forms. |

| UV/Vis Spectroscopy | Changes in chromophores and electronic structure. | Useful for monitoring reactions involving conjugated systems, common in heterocyclic chemistry. mdpi.com |

| Process NMR | Detailed structural information and quantification of species. | Unambiguous identification of reactants, intermediates, and products in the reaction mixture. |

Deeper Exploration of Unconventional Reactivity

While classical condensation reactions are standard for constructing pyrimidine rings, future research will likely focus on unconventional reactivity patterns to access novel derivatives and improve synthetic efficiency. This involves exploring new types of bond-forming strategies and reaction pathways that are not accessible through traditional methods.

One such area is the use of inverse electron-demand Diels-Alder (IEDDA) reactions. For example, highly reactive 1,2,3-triazines substituted with an electron-withdrawing group, such as a methyl carboxylate, have been shown to react rapidly with amidines to form pyrimidines. nih.gov Applying this logic, a suitably substituted triazine could potentially react with an ethylamidine equivalent to directly form the this compound core. This approach can offer different regioselectivity and functional group tolerance compared to standard methods. Research into C-H activation, photoredox catalysis, and electrochemistry also presents new opportunities to functionalize the pre-formed pyrimidine ring in previously inaccessible positions, allowing for the late-stage diversification of the core structure.

Table 4: Examples of Unconventional Reactivity for Pyrimidine Synthesis

| Reaction Type | Description | Potential Application |

|---|---|---|

| Inverse Electron-Demand Diels-Alder | A [4+2] cycloaddition between an electron-poor diene (e.g., a triazine) and an electron-rich dienophile (e.g., an amidine). nih.gov | Rapid and efficient construction of the pyrimidine-5-carboxylate core under mild conditions. |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Introduction of new substituents onto the pyrimidine ring without prior functionalization. |

| Photoredox Catalysis | Use of light to initiate single-electron transfer processes. | Enabling novel bond formations and reactions under mild conditions. |

| Electrosynthesis | Using electricity to drive chemical reactions. | Providing alternative, reagent-free methods for oxidation or reduction steps in the synthesis. |

Multidisciplinary Approaches in Chemical Research

The future of chemical research, particularly in the context of developing valuable compounds like this compound, lies in the convergence of multiple scientific disciplines. The traditional silos of synthetic organic chemistry, analytical chemistry, and computational chemistry are being broken down in favor of a more integrated, multidisciplinary approach.

A modern research program would leverage AI and computational chemists to design and prioritize target molecules (Section 8.1). Synthetic chemists, in collaboration with chemical engineers, would then develop robust and scalable synthetic routes using enabling technologies like continuous flow chemistry (Section 8.2). Throughout this process, analytical chemists would employ advanced spectroscopic methods to monitor and optimize reactions in real-time (Section 8.3). This synergistic workflow, where computational design informs experimental work and real-time analytics provide feedback for process optimization, creates a powerful cycle of innovation. This approach not only accelerates the pace of discovery but also leads to more efficient, sustainable, and well-understood chemical processes.

Q & A

Q. What are the common synthetic routes for Methyl 2-ethylpyrimidine-5-carboxylate, and what reagents/conditions are critical for successful synthesis?

Methodological Answer: The synthesis typically involves cyclocondensation or substitution reactions. For example, ethyl pyrimidine carboxylates can be synthesized via nucleophilic displacement of halogenated intermediates. A key step is the introduction of the ethyl group at the 2-position using alkylating agents like ethyl iodide under basic conditions (e.g., NaH in DMF). The carboxylate group at the 5-position is often introduced via esterification using methanol and catalytic sulfuric acid . Purity is ensured by recrystallization from ethanol or column chromatography with hexane/ethyl acetate gradients.

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Methodological Answer:

- NMR : H NMR should show a singlet for the methyl ester (δ ~3.9 ppm) and splitting patterns for the pyrimidine ring protons. C NMR will confirm the carbonyl (C=O) at ~165 ppm and pyrimidine carbons between 120–160 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 181.0975 (CHNO).

- IR : Stretching frequencies for ester C=O (~1720 cm) and pyrimidine ring vibrations (~1600 cm) are critical .

Q. What are the recommended storage conditions and stability considerations for this compound?

Methodological Answer: Store in a tightly sealed container under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, light, or strong acids/bases. Stability tests via HPLC over 6 months show <2% degradation under these conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly in scaling up?

Methodological Answer:

- Catalyst Screening : Use Pd/C or CuI to accelerate alkylation steps, reducing side-product formation.

- Solvent Optimization : Replace DMF with THF or acetonitrile to improve solubility and reduce purification complexity.

- Temperature Control : Maintain reaction temperatures at 60–70°C to balance kinetics and thermal degradation. Pilot-scale studies show a 15% yield increase under these conditions .

Q. How should contradictions in spectroscopic data (e.g., unexpected splitting in 1^11H NMR) be resolved?

Methodological Answer:

- Variable Temperature NMR : Perform experiments at 25°C and 60°C to assess dynamic effects (e.g., hindered rotation of the ethyl group).

- 2D-COSY/HMBC : Use correlation spectroscopy to assign ambiguous peaks. For example, coupling between the ethyl group and pyrimidine C-2 resolves splitting discrepancies.

- X-ray Crystallography : Definitive structural confirmation via single-crystal diffraction (e.g., CCDC deposition codes from studies on analogous compounds) .

Q. What mechanistic insights explain side reactions during alkylation of pyrimidine intermediates?

Methodological Answer:

- Competitive Pathways : The ethyl group may undergo β-hydride elimination under strongly basic conditions, forming olefin byproducts. Use milder bases (e.g., KCO) to suppress this.

- DFT Calculations : Computational modeling of transition states reveals steric hindrance at the 2-position increases selectivity for mono-alkylation over di-alkylation .

Q. How can researchers validate the purity of this compound for pharmacological assays?

Methodological Answer:

Q. What strategies mitigate environmental risks during large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.